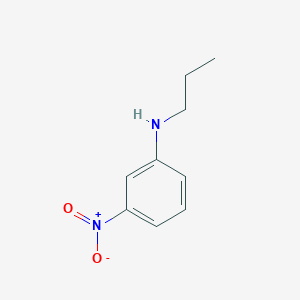

3-nitro-N-propylaniline

説明

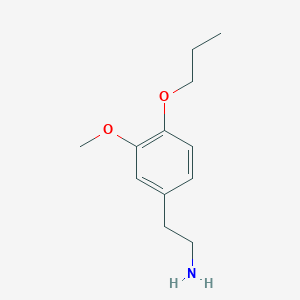

3-nitro-N-propylaniline is a chemical compound with the molecular formula C9H12N2O2 . It is also known by other synonyms such as 4-Amino-2-nitro-1-n-propoxybenzene .

Molecular Structure Analysis

The molecular structure of 3-nitro-N-propylaniline contains a total of 25 bonds. These include 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 nitro group (aromatic) .科学的研究の応用

Direct Nucleophilic Substitution

3-nitro-N-propylaniline: can participate in direct nucleophilic substitution reactions. These reactions involve the replacement of a functional group by a nucleophile. Researchers have explored its utility in various contexts, such as the synthesis of substituted anilines and related compounds .

Nitroarene Reduction

The reduction of nitroarenes is another important application. By selectively reducing the nitro group, 3-nitro-N-propylaniline can be converted into the corresponding aniline derivative. This process is valuable for accessing a wide range of functionalized anilines, which find use in pharmaceuticals, dyes, and materials science .

Copolymers and Conductive Polymers

3-nitro-N-propylaniline: has been employed in the synthesis of copolymers and conductive polymers. For instance, it can be copolymerized with aniline to create novel materials with tailored properties. These materials exhibit conductivity and have potential applications in sensors, batteries, and electronic devices .

Matrix Solid Phase Dispersion (MSPD) for Pesticide Analysis

Researchers have utilized 3-nitro-N-propylaniline in matrix solid phase dispersion (MSPD) for multiresidue analysis of pesticides. By incorporating it onto a silica support, MSPD enables efficient extraction and purification of pesticide residues from complex matrices like carrots. This technique aids in food safety and environmental monitoring .

Functional Group Tolerance in Palladium-Catalyzed Amination

In palladium-catalyzed amination reactions, 3-nitro-N-propylaniline demonstrates functional group tolerance. It can serve as a substrate for the synthesis of various amines, including primary and secondary alkylamines. This versatility is valuable in medicinal chemistry and fine chemical synthesis .

Reactions of Hydrazones

Hydrazones derived from 3-nitro-N-propylaniline participate in both intermolecular and intramolecular reactions. These transformations can lead to diverse products, making them relevant in synthetic chemistry and drug discovery .

作用機序

Mode of Action

Nitroanilines are typically reduced to their corresponding amines . This reduction can occur through various enzymatic processes, including those catalyzed by nitroreductases . The resulting amines can then interact with various cellular targets, potentially altering their function.

Biochemical Pathways

Nitroanilines can potentially affect a variety of biochemical pathways due to their ability to interact with a wide range of proteins and enzymes . The exact pathways affected would likely depend on the specific cellular context and the specific nitroaniline derivative.

Pharmacokinetics

They are metabolized primarily through reduction to their corresponding amines, and excreted via the kidneys .

Result of Action

Nitroanilines can potentially have a variety of effects due to their ability to interact with a wide range of proteins and enzymes . The exact effects would likely depend on the specific cellular context and the specific nitroaniline derivative.

特性

IUPAC Name |

3-nitro-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-6-10-8-4-3-5-9(7-8)11(12)13/h3-5,7,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDCZIHAGOFRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565879 | |

| Record name | 3-Nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87035-66-3 | |

| Record name | 3-Nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

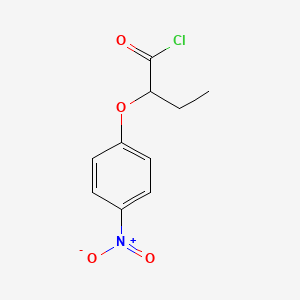

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

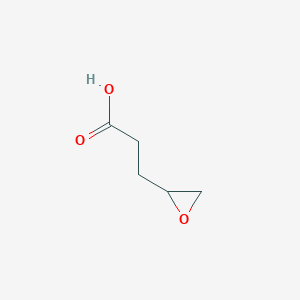

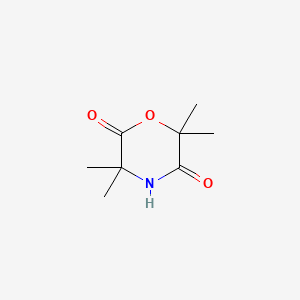

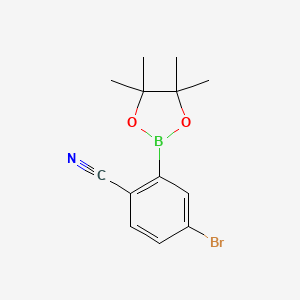

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]pyridine-6-carbonitrile](/img/structure/B3057915.png)

![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)

![Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-](/img/structure/B3057919.png)

![Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-](/img/structure/B3057920.png)

![Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B3057925.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3057936.png)